1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

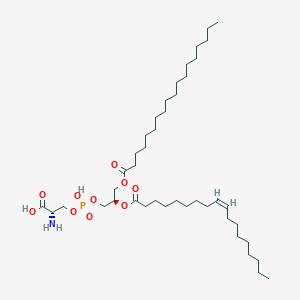

1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and an oleic acid. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoserine(1-).

PS(18:0/18:1(9Z)), also known as 18:0-18:1-PS or PS(18:0/18:1), belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Thus, PS(18:0/18:1(9Z)) is considered to be a glycerophosphoserine lipid molecule. PS(18:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PS(18:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PS(18:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PS(18:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PS(18:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PS(18:0/18:1(9Z)) can be converted into PE(18:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. In addition, Choline and PS(18:0/18:1(9Z)) can be biosynthesized from PC(18:0/18:1(9Z)) and L-serine; which is catalyzed by the enzyme phosphatidylserine synthase. In humans, PS(18:0/18:1(9Z)) is involved in phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway.

特性

分子式 |

C42H80NO10P |

|---|---|

分子量 |

790.1 g/mol |

IUPAC名 |

(2S)-2-amino-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C42H80NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b20-18-/t38-,39+/m1/s1 |

InChIキー |

AJFWREUFUPEYII-PAHWMLEVSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。